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Compound of Interest

Compound Name: YKL-1-116

cat. No.: B10817727

YKL-1-116: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure,
properties, and biological activity of YKL-1-116, a selective and covalent inhibitor of Cyclin-
Dependent Kinase 7 (CDK7). This document is intended to serve as a valuable resource for
researchers in oncology, cell biology, and drug discovery.

Chemical Structure and Properties

YKL-1-116 is a small molecule inhibitor characterized by a pyrrolidinopyrazole core.[1] Its
chemical structure and key properties are summarized below.

Chemical Structure:

(S)-3-((3-(4-acrylamidobenzamido)phenyl)amino)-N-(2-(dimethylamino)-1-phenylethyl)-6,6-
dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxamide

Table 1: Physicochemical and In Vitro Properties of YKL-1-116
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Property Value Reference
CAS Number 1957202-71-9 [2]
Molecular Formula C34H38N803 [2][3]
Molecular Weight 606.72 g/mol [2]
Appearance Solid [3]

-20°C for 3 years; 4°C for 2
Storage (Powder) [2]

years

-80°C for 6 months; -20°C for 1
Storage (In solvent) [2]
month

7.6 nM (in vitro, biochemical

CDK?7 IC50 assay) [4]
CDK9 IC50 >1 pM [4]
CDK2 IC50 1.1 uM [4]
CHK2 IC50 7.4 nM [4]
FGR IC50 5.1 nM [4]
PRKCQ IC50 4.9 nM [4]
SRC IC50 3.9nM [4]

Mechanism of Action and Signaling Pathway

YKL-1-116 is a selective and covalent inhibitor of CDK7.[1] CDK7 is a key regulator of two
fundamental cellular processes: cell cycle progression and transcription.[5][6][7]

o Cell Cycle Control: As a component of the CDK-activating kinase (CAK) complex, CDK7
phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK®6, which
are essential for driving the cell through different phases of the cell cycle.[5][6] Inhibition of
CDKY7 by YKL-1-116 prevents the activation of these downstream CDKs, leading to cell
cycle arrest.[7]
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o Transcriptional Regulation: CDK7 is also a subunit of the general transcription factor IIH
(TFIIH).[7] In this context, it phosphorylates the C-terminal domain (CTD) of RNA
Polymerase Il (Pol Il), a critical step for the initiation and elongation of transcription.[5] By
inhibiting the kinase activity of TFlIH-associated CDK7, YKL-1-116 can suppress the
transcription of genes, particularly those with super-enhancers that are often associated with
oncogenic drivers.[5]

The dual inhibition of cell cycle progression and transcription makes CDK7 an attractive target
for cancer therapy, and YKL-1-116 serves as a tool to probe these functions.
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CDK7 signaling pathways and the inhibitory action of YKL-1-116.

Experimental Protocols

While specific, detailed protocols for YKL-1-116 are not readily available in the public domain,
the following sections outline general methodologies for key experiments based on the
literature for CDK7 inhibitors.
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In Vitro Kinase Assay

This assay is used to determine the potency of YKL-1-116 against CDK7 and other kinases.

Materials:

Recombinant human CDK7/Cyclin H/MAT1 complex

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCI2, 0.5 mM EGTA, 0.1% BSA)
ATP (radiolabeled [y-32P]ATP or for non-radioactive assays)

Substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)
YKL-1-116 stock solution in DMSO

96-well plates

Phosphocellulose paper or other capture method

Scintillation counter or appropriate detection instrument

Procedure:

Prepare serial dilutions of YKL-1-116 in kinase buffer.

In a 96-well plate, add the kinase, substrate, and diluted YKL-1-116 or DMSO (vehicle
control).

Initiate the reaction by adding ATP.

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
Wash the phosphocellulose paper to remove unincorporated ATP.

Quantify the incorporated radioactivity using a scintillation counter.
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o Calculate the percent inhibition for each concentration of YKL-1-116 and determine the 1C50
value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay measures the effect of YKL-1-116 on the growth of cancer cell lines.

Materials:

Cancer cell line of interest (e.g., HCT116)

Complete cell culture medium

YKL-1-116 stock solution in DMSO

96-well cell culture plates

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Plate reader

Procedure:

e Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
o Treat the cells with serial dilutions of YKL-1-116 or DMSO (vehicle control).

 Incubate the cells for a specified period (e.g., 72 hours).

o Add the cell viability reagent according to the manufacturer's instructions.

» Measure the absorbance or luminescence using a plate reader.

o Calculate the percentage of cell viability relative to the vehicle-treated control and determine
the GI50 (concentration for 50% growth inhibition) value.

Experimental and Logical Workflows
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The following diagrams illustrate a typical experimental workflow for evaluating a CDK7
inhibitor like YKL-1-116 and the logical relationships between different experimental
observations.
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A typical experimental workflow for the evaluation of YKL-1-116.

© 2025 BenchChem. All rights reserved.

8/11 Tech Support


https://www.benchchem.com/product/b10817727?utm_src=pdf-body-img
https://www.benchchem.com/product/b10817727?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10817727?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

YKL-1-116 Treatment

CDK?7 Inhibition

CAK Complex Inhibition TFIIH Complex Inhibition

Decreased CDK Activation Decreased RNA Pol Il CTD
(CDK1, 2, 4, 6) Phosphorylation

Suppression of Oncogenic
Gene Transcription

Click to download full resolution via product page

Cell Cycle Arrest

Logical relationships of the cellular effects of YKL-1-116.

Conclusion

YKL-1-116 is a potent and selective covalent inhibitor of CDK7 with demonstrated in vitro
activity. Its dual mechanism of action, targeting both cell cycle progression and transcription,
makes it a valuable research tool for studying the roles of CDK7 in normal and cancerous cells
and a potential starting point for the development of novel anti-cancer therapeutics. Further
investigation into its in vivo efficacy, pharmacokinetic properties, and safety profile is warranted.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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